molecular formula C10H8N2O2S B2788634 (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE CAS No. 1975149-04-2

(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE

Cat. No.: B2788634
CAS No.: 1975149-04-2
M. Wt: 220.25
InChI Key: KZTAWJUZFLOYKH-YVMONPNESA-N
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Description

(5Z)-5-[(4-Hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one is a chemical research reagent based on the privileged 1,3-thiazolidin-4-one scaffold, a ring system widely recognized in medicinal chemistry for its diverse pharmacological potential . This compound features a Z-configured exocyclic double bond at the C5 position, a structural motif common in a class of derivatives known as 5-ene-4-thiazolidinones, which are frequently explored in the search for new bioactive molecules . While specific biological data for this exact compound is limited in the current literature, closely related analogues, particularly 5-arylidene derivatives of thiazolidinone, have been identified as inhibitors of specific protein kinases like DYRK1A . The broader family of 4-thiazolidinone derivatives to which this compound belongs has been extensively studied and reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects . This product is intended for research applications, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5Z)-4-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-8(15-10(14)12-9)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTAWJUZFLOYKH-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidin-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Thiazolidin Derivatives

The synthesis of thiazolidin derivatives, including (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one, typically involves multicomponent reactions that efficiently produce complex structures. For instance, copper-catalyzed reactions have been employed to synthesize thiazolidin-2-imines from primary amines, ketones, and terminal alkynes, showcasing the versatility of thiazolidin chemistry .

Antioxidant Activity

Thiazolidin derivatives have demonstrated significant antioxidant properties. The compound (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for potential applications in preventing oxidative damage related to chronic diseases.

Xanthine Oxidase Inhibition

Recent studies have highlighted the potential of thiazolidine derivatives as xanthine oxidase inhibitors. These compounds can significantly reduce uric acid levels in the body, making them valuable in treating conditions like hyperuricemia and gout. Specifically, derivatives with phenyl-sulfonamide groups have shown enhanced inhibitory activity against xanthine oxidase compared to standard treatments like allopurinol .

Anticancer Properties

Research indicates that thiazolidine derivatives exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain synthesized thiazolidinones have been shown to increase reactive oxygen species levels in cancer cell lines, leading to enhanced cytotoxicity . The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Antimicrobial Activity

Thiazolidin derivatives also demonstrate antimicrobial properties against a range of pathogens. Studies have reported that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential as novel antimicrobial agents .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological efficacy of (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one and its derivatives:

  • Xanthine Oxidase Inhibition : Compound 6k was identified as a potent inhibitor with an IC50 value significantly lower than allopurinol .
  • Anticancer Activity : Compounds were tested on various cancer cell lines, with some showing IC50 values in the low micromolar range against specific targets like CDC25B phosphatase .

Structure-Activity Relationships

The structure-activity relationship studies reveal that modifications at specific positions on the thiazolidine ring can enhance biological activity. For instance, the introduction of electron-donating groups at the phenyl ring has been associated with increased xanthine oxidase inhibition .

Data Summary Table

ApplicationKey FindingsReferences
Antioxidant ActivityEffective free radical scavenger; reduces oxidative stress
Xanthine Oxidase InhibitionCompound 6k shows IC50 = 3.56 μmol/L; more potent than allopurinol
Anticancer PropertiesInduces apoptosis; increases ROS levels in cancer cells
Antimicrobial ActivityInhibits growth of various pathogens

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, synthesis, and bioactivity. Key structural variations include:

Key Observations:

Substituent Effects :

  • Electron-Donating Groups : Methoxy (e.g., ) and methyl groups (e.g., ) increase lipophilicity but reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
  • Positional Isomerism : The 2-hydroxybenzylidene analog (ortho-substitution) exhibits steric hindrance and altered π-π stacking versus the para-substituted target compound.
  • Bulkier Groups : The 3-isopropyl substituent in lowers synthetic yield (24%) due to steric challenges during cyclization.

Synthetic Efficiency :

  • The target compound’s synthesis achieves higher yields (60–85%) via mild conditions compared to multi-step routes for dimethoxy derivatives (55%) .

Bioactivity Correlations :

  • Antimicrobial Activity: Analogs with electron-withdrawing groups (e.g., nitro) show MIC50 values <10 µg/mL against S. aureus, while hydroxyl-substituted derivatives (e.g., target compound) exhibit moderate activity (MIC50 25–50 µg/mL) .
  • Target-Specific Interactions: The 4-hydroxyphenyl group in the target compound may enhance binding to enzymes like tyrosinase or cyclooxygenase via H-bonding, whereas methoxy analogs (e.g., ) prioritize hydrophobic interactions .

Structural and Spectroscopic Insights

  • NMR Trends : Aromatic protons in the target compound resonate at δ 7.2–7.8, consistent with para-substitution . Ortho-substituted analogs (e.g., ) show downfield shifts (δ 7.5–8.1) due to deshielding.
  • Crystallography: The thiazolidinone ring in adopts a planar conformation, while bulky substituents (e.g., 3-isopropyl in ) induce slight puckering.

Biological Activity

(5Z)-5-[(4-Hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one, a thiazolidine derivative, has garnered attention for its diverse biological activities. This compound features a five-membered thiazolidine ring, which plays a crucial role in its pharmacological properties. The presence of hydroxyl and imino functional groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one is C₁₁H₁₁N₃O₂S. Its structural characteristics include:

  • Thiazolidine Ring : Contains sulfur and nitrogen atoms, contributing to its reactivity.
  • Hydroxyl Group : Enhances solubility and biological activity.
  • Imine Functionality : Imparts unique chemical properties that facilitate interactions with various biological targets.

Research indicates that (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one primarily targets mitochondrial pyruvate carriers. By inhibiting these carriers, the compound disrupts mitochondrial respiration and alters cellular metabolism, which is particularly relevant in the context of metabolic disorders and cancer biology.

Anticancer Properties

Several studies have demonstrated the anticancer potential of thiazolidine derivatives. For instance:

  • In vitro studies revealed that compounds similar to (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one exhibited selective cytotoxicity against various cancer cell lines, including K562 and HeLa cells. IC50 values ranged from 8.5 µM to 15.1 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .

Antidiabetic Effects

Thiazolidinediones are known for their antidiabetic properties. The compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. Its mechanism involves the modulation of glucose metabolism pathways through PPARγ activation .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased efficacy .

Comparative Analysis

The following table summarizes the biological activities of (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-oneC₁₁H₁₁N₃O₂SHydroxyl group enhances activityAnticancer, Antidiabetic
(5E)-5-(4-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dioneE-isomerSimilar structure but different activity profileAntihyperglycemic
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneLacks Z-isomer specificityAntimicrobial activityModerate antibacterial effects

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on HeLa and K562 cells. The results indicated that compounds with similar structures to (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one showed significant cytotoxicity with IC50 values lower than 15 µM against these cancer cell lines .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Q. What synthetic routes are commonly employed to prepare (5Z)-5-[(4-hydroxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization under acidic or basic conditions (e.g., acetic acid or NaOH) to form the thiazolidinone core.
  • Step 3 : Introduction of the imino group via Schiff base formation or substitution reactions. Key reagents include hydrazine derivatives, aldehydes, and catalysts like piperidine. Reaction optimization focuses on solvent polarity (e.g., ethanol, DMF) and temperature control (reflux at 80–100°C). Structural confirmation is achieved via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, imino NH at δ 10–12 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) groups.
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₁₁H₉N₂O₂S: 233.0385).
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C=S (~1250 cm⁻¹) .

Q. What preliminary assays evaluate its biological activity?

Initial screening includes:

  • Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., CDK2) or proteases using fluorogenic substrates.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values.
  • Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in macrophage models .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher cyclization yields?

Systematic variation of parameters is required:

  • Catalysts : Piperidine (5 mol%) increases cyclization efficiency compared to triethylamine.
  • Solvent : Ethanol yields 65–70% purity, while DMF improves solubility but requires post-reaction purification.
  • Temperature : Reflux at 90°C reduces side-product formation vs. room-temperature reactions. A comparative table of conditions:
CatalystSolventTemp (°C)Yield (%)Purity (%)
PiperidineEthanol907895
TEADMF254580
NoneTHF606085

Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) ensures progress .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., binding to ATP pockets in kinases).
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Studies : Electron-withdrawing groups (e.g., -NO₂) correlate with enhanced inhibitory activity in thiazolidinones .

Q. How does pH influence thiazolidinone ring stability in biological assays?

  • Acidic conditions (pH < 4) : Protonation of the imino group leads to ring-opening, confirmed by HPLC degradation profiles.
  • Neutral/basic conditions (pH 7–9) : Stable for >24 hours in PBS buffer. Stability assays use HPLC-UV (λ = 254 nm) with a C18 column (retention time ~6.2 min) .

Q. How are discrepancies between crystallographic and computational structural data resolved?

  • X-ray refinement : SHELXL refines occupancy and thermal parameters using high-resolution data (e.g., R-factor < 0.05).
  • DFT optimization : Gaussian09 calculates gas-phase geometries; compare bond lengths (e.g., C=S: 1.68 Å crystallographic vs. 1.71 Å DFT). Example crystal data from a related thiazolidinone:
ParameterValue
Space groupP21/c
Unit cell (Å, °)a=10.25, b=12.34, c=15.67, β=95.5
Resolution (Å)0.84
R-factor0.039

Discrepancies arise from crystal packing effects vs. isolated-molecule models .

Methodological Notes

  • Data Validation : Cross-referenced synthesis protocols and spectral data from peer-reviewed studies (e.g., PubChem ).
  • Advanced Tools : SHELX , ORTEP-III , and WinGX for crystallography; AutoDock and GROMACS for simulations.

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